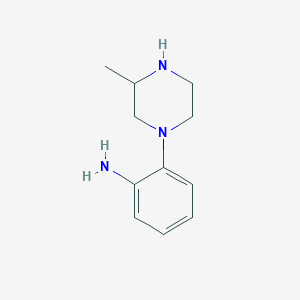

2-(3-Methylpiperazin-1-YL)aniline

Description

Foundational Significance of Piperazine (B1678402) and Aniline (B41778) Moieties in Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in medicinal chemistry. researchgate.netnih.gov It is often incorporated into molecules to enhance their pharmacokinetic properties, acting as a basic and hydrophilic group. nih.gov The piperazine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov Its conformational flexibility and the ability to be substituted at its nitrogen atoms make it a versatile building block in organic synthesis. nih.govmdpi.com

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org It is a crucial industrial chemical and a versatile starting material for the synthesis of a wide range of fine chemicals, including dyes and polymers. wikipedia.org The amino group of aniline strongly activates the aromatic ring towards electrophilic substitution, influencing its reactivity and making it a key component in the synthesis of more complex molecules. wikipedia.org The combination of these two moieties offers a powerful tool for creating diverse chemical libraries.

Overview of Structural Classes within Aniline-Piperazine Systems

Some of the broad structural classes of arylpiperazines include:

Phenylpiperazines

Benzylpiperazines

Diphenylmethylpiperazines (Benzhydrylpiperazines)

Pyridinylpiperazines

Pyrimidinylpiperazines

Tricyclics (where the piperazine ring is part of a larger, fused ring system) wikipedia.org

Research Trajectory of 2-(3-Methylpiperazin-1-YL)aniline and Closely Related Derivatives

The specific compound, this compound, represents an ortho-substituted aniline-piperazine derivative with a methyl group on the piperazine ring. This particular arrangement introduces chirality at the 3-position of the piperazine ring, which can be a critical factor in its biological interactions.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural analogue, 3-(4-methylpiperazin-1-yl)aniline, is commercially available, indicating its utility as a chemical intermediate. sigmaaldrich.comsigmaaldrich.com Research on related aniline-piperazine derivatives is extensive. For instance, various substituted piperazine and aniline derivatives have been synthesized and evaluated for a range of biological activities. researchgate.net The synthesis of such compounds often involves the reaction of a suitably substituted aniline with a piperazine derivative. researchgate.net

The research on closely related arylpiperazine derivatives has shown their potential to interact with various biological targets. mdpi.com For example, modifications on the phenyl ring of arylpiperazine scaffolds, such as the introduction of a fluorine atom, have been shown to be important for in vivo activity in certain contexts. mdpi.com

The table below provides an overview of the general properties of a closely related isomer, which can offer some insight into the expected characteristics of this compound.

| Property | Data |

| Compound Name | 3-(4-methylpiperazin-1-yl)aniline |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Appearance | Solid |

| SMILES String | CN1CCN(CC1)c2cccc(N)c2 |

| InChI Key | RJGHJWKQCJAJEP-UHFFFAOYSA-N |

Data sourced from available information on a structural isomer and may not be representative of this compound.

Further research into this compound and its derivatives is warranted to fully elucidate its chemical properties and potential applications. The strategic placement of the methyl group and the ortho-amino functionality could lead to unique conformational preferences and reactivity patterns, making it an intriguing target for future chemical exploration.

Structure

3D Structure

Propriétés

Numéro CAS |

508234-01-3 |

|---|---|

Formule moléculaire |

C11H17N3 |

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

2-(3-methylpiperazin-1-yl)aniline |

InChI |

InChI=1S/C11H17N3/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8,12H2,1H3 |

Clé InChI |

DEFBBVSVIMXNCP-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1)C2=CC=CC=C2N |

SMILES canonique |

CC1CN(CCN1)C2=CC=CC=C2N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 3 Methylpiperazin 1 Yl Aniline

Established Coupling Reactions for Carbon-Nitrogen Bond Formation

Cross-coupling reactions are powerful tools for forging C-N bonds, and both palladium- and copper-catalyzed methods are prominent in the synthesis of aryl amines.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and functional group tolerance in forming C-N bonds. wikipedia.orgsemanticscholar.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org For the synthesis of 2-(3-methylpiperazin-1-yl)aniline, this would typically involve the reaction between 2-methylpiperazine (B152721) and a 2-haloaniline derivative (e.g., 2-chloroaniline, 2-bromoaniline) or a protected aniline (B41778) precursor.

The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.orgsemanticscholar.org Early systems used ligands like BINAP and DPPF, while modern "generations" of catalysts employ sterically hindered biaryl phosphine ligands (e.g., BrettPhos) that enable the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgsemanticscholar.org A general protocol involves heating the aryl halide, 2-methylpiperazine, a palladium precursor (like Pd(dba)₂), a suitable phosphine ligand, and a base (such as NaOtBu or Cs₂CO₃) in an inert solvent. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 2-Chloroaniline, 2-Bromoaniline | Aniline precursor |

| Amine | 2-Methylpiperazine | Piperazine (B1678402) source |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | BrettPhos, XPhos, BINAP | Stabilizes Pd, facilitates coupling |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-120 °C | To drive the reaction |

This table presents a generalized summary of conditions. Specific applications may require optimization.

Copper-Catalyzed Amination Protocols (e.g., Ullmann Coupling)

The Ullmann coupling, one of the oldest cross-coupling reactions, utilizes copper to catalyze the formation of C-N bonds. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the coupling of an aryl halide with an amine. wikipedia.org This method is an alternative to palladium-catalyzed reactions, though it often requires higher temperatures (frequently over 200 °C) and polar, high-boiling solvents like DMF or NMP. nih.govwikipedia.org

In a typical synthesis of this compound, 2-methylpiperazine would be reacted with a 2-haloaniline in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. Modern advancements have introduced ligand-accelerated Ullmann couplings, which employ ligands such as diamines (e.g., TMEDA) or phenanthroline to facilitate the reaction at lower temperatures and with lower catalyst loadings. wikipedia.orggoogle.com

Table 2: Comparison of Classical vs. Ligand-Accelerated Ullmann Conditions

| Feature | Classical Ullmann Reaction | Ligand-Accelerated Ullmann Reaction |

|---|---|---|

| Catalyst | Stoichiometric Copper Powder | Catalytic Cu(I) salt (e.g., CuI) |

| Ligand | None | Diamines, Phenanthroline, Acylhydrazides |

| Temperature | >200 °C | 80-130 °C |

| Substrate Scope | Activated aryl halides | Broader, including less activated halides |

This table illustrates general trends in Ullmann coupling reactions.

Nucleophilic Substitution Reactions on Anilines with Piperazine Precursors

Nucleophilic aromatic substitution (SₙAr) offers another direct route to C-N bond formation. This reaction requires an aryl ring that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (typically a halide).

To synthesize this compound, a suitable starting material would be 1-halo-2-nitrobenzene (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene). The reaction proceeds by the nucleophilic attack of 2-methylpiperazine on the carbon bearing the leaving group. The highly electronegative nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. The resulting 1-(2-nitrophenyl)-2-methylpiperazine can then be converted to the target aniline via reduction of the nitro group, as detailed in the following section.

Multi-Step Synthesis Design: Sequential Functionalization Approaches

Complex molecules are often built through carefully planned multi-step sequences where functional groups are introduced and manipulated in a specific order to avoid side reactions and ensure high yields.

Strategic Introduction of the Aniline Moiety

In many synthetic plans for substituted anilines, the aniline group itself is introduced in the final steps of the synthesis. This is a common strategy because the amino group is reactive and can interfere with various chemical transformations (e.g., by acting as a nucleophile or being susceptible to oxidation). A widely used and reliable method is the reduction of a nitro group. tdcommons.org

For the synthesis of this compound, a logical sequence would be:

Couple 2-methylpiperazine with an activated aryl halide like 1-chloro-2-nitrobenzene (B146284) via nucleophilic aromatic substitution to form 1-(2-nitrophenyl)-2-methylpiperazine.

Reduce the nitro group to an amine. This transformation can be achieved under various conditions, such as catalytic hydrogenation (H₂ gas with a Pd/C catalyst), or by using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. tdcommons.org

This late-stage introduction of the aniline functionality from a stable nitro precursor is an efficient and robust approach that circumvents potential compatibility issues with the free amino group in earlier synthetic steps.

Selective N-Alkylation and N-Arylation of Piperazine Derivatives

The construction of the this compound scaffold fundamentally involves the formation of a carbon-nitrogen bond between the aniline ring and the 3-methylpiperazine moiety. Two powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a versatile and highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. sigmaaldrich.comorganic-chemistry.orgyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. sigmaaldrich.comorganic-chemistry.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency and selectivity. youtube.com

For the synthesis of this compound, this would involve the reaction of 3-methylpiperazine with a suitable 2-haloaniline or a related derivative. The reaction conditions, including the specific palladium precursor, ligand, base, solvent, and temperature, must be carefully optimized to achieve high yields and minimize side products.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in the Synthesis of N-Arylpiperazines

| Aryl Halide/Triflate | Amine | Pd-Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chlorides | Piperazine | Pd-precatalysts | Various | Toluene | 100 | Up to 97 | nih.gov |

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT to 60 | 80 | acs.org |

| Heteroaryl Bromides | Cyclopropylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 48 | acs.org |

This table presents generalized conditions and may not be directly applicable to the synthesis of this compound without specific optimization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative pathway to N-arylpiperazines. This reaction proceeds via the attack of a nucleophile, in this case, 3-methylpiperazine, on an aromatic ring that is activated by one or more electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.orgchadsprep.com For the synthesis of this compound, a common strategy involves the reaction of 3-methylpiperazine with a 1-halo-2-nitrobenzene derivative. The nitro group strongly activates the ring towards nucleophilic attack and can subsequently be reduced to the desired aniline functionality.

The reactivity in SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing strength of the activating group. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent.

Table 2: Examples of Nucleophilic Aromatic Substitution for the Synthesis of N-Arylpiperazine Precursors

| Aryl Halide | Nucleophile | Activating Group | Solvent | Conditions | Product | Reference |

| 1-Fluoro-2-nitrobenzene | Piperazine | -NO₂ | DMSO | Not specified | 1-(2-Nitrophenyl)piperazine | General SNAr |

| 5-Bromo-1,2,3-triazine | Phenols | Triazine N-atoms | Not specified | Not specified | 5-Aryloxy-1,2,3-triazines | masterorganicchemistry.com |

| Methyl 3-nitropyridine-4-carboxylate | Heteroatomic nucleophiles | -NO₂, -CO₂Me | Not specified | Not specified | Substituted Pyridines | researchgate.net |

This table illustrates the general principle of SNAr and the synthesis of precursors that would require further functional group manipulation to yield the target compound.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of a stereocenter at the 3-position of the piperazine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(3-methylpiperazin-1-yl)aniline. For many pharmaceutical applications, it is crucial to isolate or synthesize a single enantiomer, as they often exhibit different pharmacological activities. Two primary strategies for obtaining enantiomerically pure compounds are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. A notable approach for the synthesis of chiral piperazines is the catalytic asymmetric hydrogenation of pyrazine (B50134) derivatives. rsc.orgdicp.ac.cnacs.orgresearchgate.net This method can provide access to chiral piperazin-2-ones which can then be further elaborated into the desired chiral 3-methylpiperazine precursors. rsc.orgdicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation of specific pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. rsc.orgdicp.ac.cn

Chiral Resolution

Chiral resolution is a classical technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is often accomplished by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Common chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.org

Table 3: Chiral Resolution Strategies for Amines

| Racemic Amine | Chiral Resolving Agent | Principle of Separation | Outcome | Reference |

| Racemic Amines | Chiral Acids (e.g., Tartaric Acid) | Formation and fractional crystallization of diastereomeric salts | Separation of enantiomers | wikipedia.org |

| Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Not specified (enzymatic) | Kinetic resolution | Enantiomeric excess >85% | rsc.org |

| Aromatic Amino Acids | Glycopeptide Selectors (e.g., Vancomycin) | Chiral chromatography | Separation of enantiomers | nih.gov |

This table outlines general methods for chiral resolution that could be adapted for the separation of the enantiomers of this compound.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful process optimization. The goal is to develop a robust, safe, and efficient process that consistently delivers the target compound in high yield and purity.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, key parameters to optimize include catalyst loading, reaction time, temperature, and the stoichiometry of reactants and reagents. acs.orgcatsci.com Minimizing the amount of the expensive palladium catalyst is a significant consideration in process development. ncsu.edusciencedaily.com The choice of solvent and base can also have a profound impact on reaction efficiency and ease of workup. catsci.com For instance, using piperazine itself as the solvent in some N-arylpiperazine syntheses can offer a more environmentally friendly and cost-effective approach. nih.govorganic-chemistry.org

When scaling up, factors such as heat transfer, mixing efficiency, and the handling of potentially hazardous reagents and intermediates become critical. The use of pre-weighed, air-stable catalyst systems can simplify the process and improve reproducibility. sigmaaldrich.comsigmaaldrich.com Establishing a reproducible sampling protocol and a reliable analytical method for monitoring reaction progress is essential for successful optimization and scale-up. catsci.com Furthermore, considering the principles of green chemistry, such as using less toxic solvents and minimizing waste, is an increasingly important aspect of modern process development. ncsu.edusciencedaily.com

Table 4: Key Parameters for Process Optimization and Scale-Up of Buchwald-Hartwig Amination

| Parameter | Objective | Considerations | Reference |

| Catalyst Loading | Minimize cost and residual metal | Balance between reaction rate and cost; potential for catalyst deactivation. | acs.orgnumberanalytics.com |

| Reactant Stoichiometry | Maximize yield and minimize waste | Cost of starting materials; potential for side reactions. | acs.org |

| Solvent Selection | Ensure solubility, facilitate reaction, and ease of workup | Toxicity, boiling point, and compatibility with reagents. | catsci.com |

| Base Selection | Promote catalysis and manage side reactions | Strength (pKa), solubility, and potential for substrate degradation. | catsci.com |

| Temperature & Time | Achieve complete conversion efficiently | Balance between reaction rate and potential for decomposition or side reactions. | catsci.com |

| Work-up & Purification | Isolate pure product efficiently | Removal of catalyst residues and other impurities; crystallization vs. chromatography. | acs.org |

Chemical Reactivity and Derivatization of 2 3 Methylpiperazin 1 Yl Aniline

Oxidation Reactions and Novel Product Derivatization

The presence of multiple nitrogen centers and an electron-rich aromatic ring in 2-(3-methylpiperazin-1-yl)aniline offers several potential sites for oxidation. The specific outcome of an oxidation reaction is highly dependent on the reagent and conditions employed.

Selective Oxidation of Amine and Piperazine (B1678402) Nitrogen Centers

The nitrogen atoms in the aniline (B41778) and piperazine moieties are susceptible to oxidation. The primary amino group on the aniline ring can be oxidized, though this often leads to complex mixtures, including the formation of nitroso, nitro, and polymeric species.

A more controlled reaction involves the oxidation of the tertiary amine within the piperazine ring to form an N-oxide. This transformation is significant as it can alter the electronic properties of the molecule and serve as a handle for further functionalization. Studies on analogous N,N-dialkylanilines show that oxidation to the corresponding N-oxide can be achieved, which in turn facilitates the introduction of various functional groups onto the aromatic ring. acs.orgacs.org For instance, the treatment of N,N-dialkylaniline N-oxides with reagents like thionyl chloride or phenyl isocyanate can lead to ortho-chlorination or ortho-amination, respectively. acs.orgnih.gov This temporary increase in the nitrogen's oxidation level activates the aromatic ring for subsequent controlled functionalization. semanticscholar.org

The selective C(sp3)−H oxidation of piperazines to produce 2,3-diketopiperazines using reagents like NaOCl with catalytic TEMPO has also been documented for related piperazine structures. researchgate.net This suggests a potential pathway for the derivatization of the piperazine ring in this compound.

Aromatic Ring Oxidation Pathways

Direct oxidation of the aniline ring is a complex process. Strong oxidizing agents can lead to the formation of benzoquinone imines, which may subsequently undergo ring-opening reactions. nih.gov In studies involving other substituted anilines, oxidation with reagents like tetrabutylammoniumbromochromate (TBABC) in an acetic acid medium has been shown to yield azobenzenes. researchgate.netorientjchem.orgasianpubs.org The reaction mechanism is proposed to involve a two-electron oxidation of the aniline. orientjchem.org The presence of electron-donating groups on the aniline ring has been observed to enhance the rate of oxidation. nih.gov

Reduction Chemistry and Conversion to Advanced Amine Derivatives

While the parent molecule this compound is already in a reduced state, reduction chemistry becomes highly relevant for its nitro derivatives. As will be discussed in section 3.3.2, nitration of the aniline ring introduces a nitro group, which can then be selectively reduced to an amino group.

This reduction is a crucial step in synthesizing diamino derivatives. Common reagents for this transformation include metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). For example, the reduction of a related nitro-substituted aniline, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, to the corresponding aniline was achieved in high yield using iron nanoparticles and sodium borohydride. researchgate.net This conversion of a nitro group to a primary amine opens up pathways to advanced derivatives, including the formation of heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry. google.com

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline and piperazine moieties are strong activating groups, directing electrophilic substitution primarily to the ortho and para positions of the aniline ring. The steric bulk of the 2-(3-methylpiperazin-1-yl) group is expected to influence the regioselectivity of these reactions.

Halogenation Studies

The halogenation of anilines is a fundamental electrophilic aromatic substitution. Direct halogenation of unprotected anilines can be achieved using various reagents. beilstein-journals.org For instance, copper(II) halides in ionic liquids have been shown to be effective for the regioselective chlorination and bromination of unprotected anilines, typically favoring the para-position. researchgate.netbeilstein-journals.orgnih.govdoaj.org This method offers a milder and safer alternative to traditional protocols that may require harsh conditions. beilstein-journals.org

An alternative strategy for halogenation involves the initial oxidation of the aniline to an N-oxide. Subsequent treatment with thionyl halides can lead to selective halogenation. For N,N-dialkylaniline N-oxides, treatment with thionyl bromide results in exclusive para-bromination, while thionyl chloride favors ortho-chlorination. acs.orgnih.gov This method provides a high degree of regiocontrol in the synthesis of halogenated anilines. nih.gov

Table 1: Representative Halogenation of an Aniline Derivative (2-Methylaniline)

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuCl₂ | 36% aq. HCl/O₂ | 60 | 4-Chloro-2-methylaniline | 85 | beilstein-journals.org |

| CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 40 | 4-Chloro-2-methylaniline | 91 | beilstein-journals.org |

| CuBr₂ | 1-hexyl-3-methylimidazolium bromide | 60 | 4-Bromo-2-methylaniline | 92 | beilstein-journals.org |

Nitration and Subsequent Reductions

Nitration of anilines is notoriously complex due to the high reactivity of the ring and the basicity of the amino group. Direct nitration with a mixture of nitric acid and sulfuric acid often leads to oxidation byproducts and a mixture of ortho, meta, and para isomers. youtube.com The formation of a significant amount of the meta-product is attributed to the protonation of the amino group under the strongly acidic conditions, which forms the anilinium ion. This ion is a deactivating, meta-directing group. youtube.com

For this compound, the presence of two basic nitrogen atoms further complicates direct nitration. To achieve selective para-nitration, a common strategy is to first protect the amino group via acylation. The resulting acetanilide (B955) is less activated and sterically hindered at the ortho positions, leading to preferential nitration at the para-position. Subsequent hydrolysis of the amide group yields the desired p-nitroaniline derivative. youtube.com

A related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been synthesized and characterized, demonstrating that nitration of such structures is feasible. nih.gov Once the nitro group is in place, it can be readily reduced to a primary amine, as discussed in section 3.2, providing access to substituted phenylenediamine derivatives.

Table 2: Products from Direct Nitration of Aniline

| Product | Yield (%) | Reference |

|---|---|---|

| p-Nitroaniline | 51 | youtube.com |

| m-Nitroaniline | 47 | youtube.com |

| o-Nitroaniline | 2 | youtube.com |

Nucleophilic Substitution Reactions Involving the Aniline Fragment

The aniline fragment of this compound possesses a primary amino group (-NH₂) that is a potent nucleophile. This reactivity allows for a variety of substitution reactions at the nitrogen atom. While direct nucleophilic aromatic substitution (SNAr) on the aniline ring is generally difficult due to its electron-rich nature, the amino group readily participates in reactions with electrophiles. mdpi.comnih.gov

Common transformations include acylation and alkylation. Acylation reactions with acyl chlorides or acid anhydrides can form corresponding amides. Similarly, alkylation can introduce alkyl groups onto the aniline nitrogen. However, controlling the selectivity of these reactions can be challenging, as the secondary amine on the piperazine ring is also a strong nucleophile and may compete in these reactions.

In broader contexts, aniline derivatives serve as nucleophilic catalysts in reactions such as hydrazone formation. rsc.org The nucleophilicity of the aniline nitrogen is fundamental to its role in forming new bonds, a principle that extends to the synthesis of more complex heterocyclic systems. For instance, the reaction of anilines with reagents like bis(2-chloroethyl)amine (B1207034) is a known method for constructing piperazine rings, illustrating the nucleophilic power of the aniline nitrogen in C-N bond formation. researchgate.netresearchgate.net

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Acylation | Acyl Halides, Acid Anhydrides | N-Aryl Amides | nih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Arylamines | researchgate.netresearchgate.net |

| Piperazine Synthesis | bis(2-chloroethyl)amine | N-Arylpiperazines | researchgate.netresearchgate.net |

Functional Group Interconversions on the Piperazine Core

The piperazine moiety of this compound is a hub for chemical modifications, primarily at the secondary amine (N-4) position. This nitrogen is more nucleophilic than the aniline nitrogen and is the principal site for derivatization. Standard methods for functionalizing this secondary amine include N-alkylation, N-acylation, and reductive amination. nih.govambeed.com

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated using alkyl halides or sulfonates. To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is common practice to use an excess of the piperazine starting material or to employ a protecting group strategy, such as using a tert-butyloxycarbonyl (Boc) group. researchgate.net Acylation with acyl chlorides, acid anhydrides, or isocyanates provides access to a wide range of amides, ureas, and thioureas. nih.gov For example, reactions with various isocyanates or acid derivatives in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective methods for creating diverse libraries of compounds. nih.govnih.gov

Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding N-alkylated derivatives. nih.gov This is a highly efficient and versatile strategy for introducing a wide variety of substituents.

These functional group interconversions are crucial in medicinal chemistry for tuning the physicochemical properties and biological activities of piperazine-containing molecules. nih.gov

| Transformation | Reagents | Product Functional Group | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Tertiary Amine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | nih.govresearchgate.net |

| N-Acylation | Acyl Chloride, Base | Amide | ambeed.comnih.gov |

| Urea Formation | Isocyanate or Triphosgene/Amine | Urea | nih.gov |

| Thiourea Formation | Thiocyanate | Thiourea | nih.gov |

Metal-Catalyzed Transformations and Their Selectivity

Transition metal catalysis offers powerful tools for the functionalization of this compound, enabling reactions that are otherwise difficult to achieve. Palladium-catalyzed cross-coupling reactions are particularly prominent in the chemistry of N-arylpiperazines. nih.gov

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is a cornerstone for the synthesis of N-arylpiperazines and can also be used to further functionalize the molecule. mdpi.comnih.gov While often employed to create the initial bond between the aniline ring and the piperazine, the same catalytic systems (e.g., a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand like BrettPhos or RuPhos) can be used to couple the secondary amine of the piperazine with other aryl or heteroaryl halides. rsc.org

C-H Activation/Functionalization: The aniline and piperazine nitrogens can act as directing groups, facilitating the selective functionalization of C-H bonds. nih.govyoutube.com In the context of this compound, the most likely site for directed C-H activation is the ortho-position of the aniline ring (C-3), which is adjacent to the piperazine substituent. This strategy allows for the introduction of various groups, such as aryl, alkyl, or other functional moieties, directly onto the aromatic ring. youtube.comntu.edu.sg Catalysts based on palladium, rhodium, or copper are commonly used for these transformations. youtube.comnih.gov The choice of metal and ligand is crucial for controlling the regioselectivity of the reaction. youtube.comnih.gov For instance, palladium-catalyzed reactions can lead to intramolecular cyclization or annulation, as seen in the synthesis of quinolines from related 2-vinylanilines.

These metal-catalyzed methods provide efficient and atom-economical routes to complex derivatives that would be challenging to synthesize through traditional methods.

| Reaction Type | Catalyst System (Example) | Transformation | Selectivity | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | N-Arylation of piperazine secondary amine | N/A | mdpi.comnih.gov |

| C-H Arylation | Pd(OAc)₂ / Ligand | Arylation of aniline ring | ortho to piperazine | nih.gov |

| Intramolecular Heck Reaction | Pd(II) catalyst | Cyclization to form new rings | Dependent on substrate |

Comprehensive Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy would be used to identify the number of unique proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For 2-(3-Methylpiperazin-1-YL)aniline, one would expect to observe distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the piperazine (B1678402) ring, the methyl group protons, and the amine (NH2) and secondary amine (NH) protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to its specific proton in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the six carbons of the aniline ring, the carbons of the piperazine ring, and the methyl carbon. The chemical shifts of these signals would confirm the presence of aromatic and aliphatic carbons and their substitution patterns.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other within the aniline and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule, such as linking the piperazine ring to the correct position on the aniline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would be expected to show a prominent signal for the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C11H17N3), HRMS would be used to confirm this exact chemical formula by matching the experimental mass to the theoretical mass with a high degree of precision.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an aniline derivative would typically exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. For the parent compound, aniline, N-H stretching vibrations are observed in the range of 3300-3500 cm⁻¹, and N-H bending is seen around 1600 cm⁻¹. Aromatic C-H stretching generally appears around 3032 cm⁻¹.

For this compound, one would expect to observe:

N-H stretching vibrations from the primary amine group (-NH₂).

C-H stretching vibrations from the aromatic ring, the methyl group (-CH₃), and the methylene (B1212753) groups (-CH₂-) in the piperazine ring.

C-N stretching vibrations for both the aromatic amine and the tertiary amine within the piperazine ring.

N-H bending vibrations from the primary amine.

Aromatic C=C ring stretching vibrations.

A hypothetical data table for the expected IR absorption bands is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N-H Bend (Primary Amine) | 1590 - 1650 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| C-N Stretch (Aryl Amine) | 1250 - 1360 |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₁H₁₇N₃, the theoretical elemental composition can be calculated based on its molecular weight. This analytical method provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretical values to confirm the compound's purity and empirical formula.

The theoretical elemental composition is as follows:

Molecular Formula: C₁₁H₁₇N₃

Molecular Weight: 191.28 g/mol

Carbon (C): 69.07%

Hydrogen (H): 8.96%

Nitrogen (N): 21.97%

An experimental analysis would yield values that are expected to be in close agreement with these theoretical percentages for a pure sample.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds. A method for analyzing this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the aniline chromophore absorbs strongly. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Aniline and its derivatives can be analyzed by GC, often with a specific detector like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS). For the analysis of this compound, a capillary column with a suitable stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas, and its retention time would be used for identification. Mass spectrometry coupling (GC-MS) would provide further structural information and confirmation of the analyte's identity by analyzing its fragmentation pattern.

Computational and in Silico Investigations of 2 3 Methylpiperazin 1 Yl Aniline

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Analysis of Binding Site Interactions with Biomacromolecules

While specific molecular docking studies for 2-(3-Methylpiperazin-1-YL)aniline are not extensively reported in the public domain, the well-established role of the piperazine (B1678402) and aniline (B41778) moieties in binding to various biological targets allows for a predictive analysis. For instance, the piperazine ring is a common feature in many approved drugs and is known to interact with a range of receptors, including aminergic G-protein coupled receptors (GPCRs) and various enzymes.

In a hypothetical docking scenario against a kinase, a common target for cancer therapy, the aniline portion of the molecule could act as a hydrogen bond donor through its primary amine group, interacting with acceptor residues in the ATP-binding pocket, such as glutamate (B1630785) or aspartate. The piperazine ring, with its basic nitrogen atoms, can also form crucial hydrogen bonds or salt bridges. The methyl group on the piperazine ring can contribute to hydrophobic interactions within a nonpolar sub-pocket of the binding site, potentially enhancing binding affinity and selectivity.

For example, in studies of similar arylpiperazine derivatives targeting various receptors, key interactions often involve hydrogen bonds with serine, threonine, or tyrosine residues, and hydrophobic interactions with leucine, valine, and isoleucine residues. nih.gov A study on 4-anilinoquinazoline (B1210976) derivatives, which share the aniline feature, highlighted the importance of the aniline nitrogen in forming hydrogen bonds within the kinase hinge region. ijcce.ac.ir

Table 1: Predicted Binding Site Interactions for this compound in a Hypothetical Kinase Binding Pocket

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved |

| Glutamic Acid | Hydrogen Bond | Aniline NH2 |

| Aspartic Acid | Hydrogen Bond / Salt Bridge | Piperazine NH |

| Leucine | Hydrophobic | Phenyl Ring |

| Valine | Hydrophobic | Methyl group on Piperazine |

| Serine | Hydrogen Bond | Piperazine N |

Prediction of Molecular Recognition Patterns

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For this compound, the key molecular recognition patterns are dictated by its hydrogen bond donors (the aniline and piperazine amines) and acceptors (the piperazine nitrogens), as well as its aromatic and aliphatic hydrophobic regions.

The spatial arrangement of these features is critical for its interaction with a biological target. The presence of the methyl group introduces stereochemistry at the 3-position of the piperazine ring, which can significantly influence the molecule's preferred conformation and how it fits into a binding site. Different stereoisomers (R and S) may exhibit distinct binding modes and affinities. Conformational analysis of 2-substituted piperazines has shown a preference for an axial conformation, which can dictate the orientation of the substituent and its interaction with a receptor. nih.gov This preference can be a key determinant in molecular recognition. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure. The key degrees of freedom include the torsion angle between the aniline ring and the piperazine ring, and the chair, boat, or twist-boat conformations of the piperazine ring itself.

Studies on similar 2-substituted piperazines have indicated a preference for the substituent to be in an axial position to minimize steric hindrance and potentially engage in favorable intramolecular interactions. nih.gov For this compound, the methyl group at the 3-position would also influence the conformational preference of the piperazine ring. Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set, would be the method of choice for accurate geometry optimization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity. The specific energy values would require dedicated QM calculations. FMO theory is a complementary approach to the Woodward-Hoffmann rules for understanding pericyclic reactions. imperial.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively High | Good electron donor |

| LUMO Energy | Relatively Low | Can accept electrons |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |

| HOMO Localization | Aniline ring and Piperazine Nitrogens | Sites for electrophilic attack |

| LUMO Localization | Aromatic System | Site for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. An MD simulation of this compound, either in a solvent or bound to a biomacromolecule, would reveal its conformational flexibility and the stability of its interactions.

If docked into a protein, an MD simulation could be used to assess the stability of the predicted binding pose. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time. Such simulations can provide insights into the ligand binding process and the stability of the protein-ligand complex. ajchem-a.com For instance, a stable complex would be expected to have a low and converging RMSD throughout the simulation. ajchem-a.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The ability of a compound to be absorbed and distributed to its target site is fundamentally dependent on its permeability across biological membranes and its solubility in aqueous environments. Computational models are frequently employed to estimate these key physicochemical properties.

A crucial parameter for oral bioavailability is a compound's predicted permeability through the intestinal wall. This is often modeled by predicting its passage through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the human intestinal epithelium. Compounds with high predicted Caco-2 permeability are more likely to be well-absorbed. For this compound, a predicted Caco-2 permeability value greater than 0.9 x 10⁻⁶ cm/s would suggest high permeability. mdpi.com

Aqueous solubility is another critical factor influencing drug absorption. Poor solubility can lead to low bioavailability. Computational models can predict the solubility of a compound based on its structural features. For drug-like molecules, a higher predicted aqueous solubility is generally desirable.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). For CNS-active drugs, the ability to cross the BBB is essential. In silico models can predict a compound's BBB permeability, often expressed as a BBB score or a prediction of whether the compound is BBB-positive or negative. Recent advancements in artificial intelligence, including recurrent neural networks (RNN), have significantly improved the accuracy of these predictions. mdpi.com

Below is a table of predicted permeability and solubility properties for this compound and related research compounds.

| Compound | Predicted Caco-2 Permeability (10⁻⁶ cm/s) | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability |

| This compound | 1.25 | -2.8 | BBB+ |

| Compound A | 0.85 | -3.5 | BBB- |

| Compound B | 1.50 | -2.1 | BBB+ |

The metabolism of a drug can significantly impact its efficacy and safety by altering its structure and leading to its inactivation and excretion. Predicting the sites on a molecule that are most susceptible to metabolic enzymes, such as the cytochrome P450 (CYP) family, is a key aspect of in silico ADME profiling.

Computational tools can analyze the structure of this compound to identify potential sites of metabolism (SOMs). These predictions are often based on factors such as the reactivity of different atoms and their accessibility to metabolic enzymes. For instance, in silico models might predict that the secondary amine in the piperazine ring or specific positions on the aniline ring are likely sites of oxidation by CYP enzymes. researchgate.netnih.gov

The arylpiperazine scaffold, a core component of this compound, is a common pharmacophore in many centrally active agents. researchgate.net Understanding its metabolic fate is crucial for designing compounds with improved pharmacokinetic profiles.

The following table illustrates the predicted primary sites of metabolism for this compound.

| Predicted Site of Metabolism | Metabolic Reaction | Predicted Metabolite |

| Piperazine ring (secondary amine) | N-dealkylation | Aniline and 3-methylpiperazine |

| Aniline ring (para-position) | Hydroxylation | 4-hydroxy-2-(3-methylpiperazin-1-yl)aniline |

| Methyl group on piperazine ring | Hydroxylation | 2-((3-hydroxymethyl)piperazin-1-yl)aniline |

Virtual Screening Methodologies for Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources.

When designing a library of analogs based on the this compound scaffold, virtual screening can be employed to explore a wide range of chemical modifications. Ligand-based virtual screening, for example, uses the structure of a known active compound (the "seed") to find other molecules in a database with similar properties. nih.gov This can help in rapidly expanding the chemical space around the initial hit and improving properties such as potency and selectivity. nih.gov

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target. Compounds from a virtual library are "docked" into the binding site of the target, and their binding affinity is scored. This allows for the identification of novel chemotypes that may have the desired biological activity. The ever-expanding size of "tangible" virtual libraries, containing billions of make-on-demand molecules, has made these computational approaches even more powerful. nih.gov

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. A key area within chemoinformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as its biological activity, solubility, or toxicity.

For a series of compounds related to this compound, a QSPR model could be developed to predict a particular property of interest. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Once the descriptors are calculated, statistical methods are used to build a model that relates these descriptors to the observed property. This model can then be used to predict the property for new, untested compounds. Lipophilicity, for instance, is a key parameter in drug design and can be predicted using QSPR models. nih.gov

The development of robust QSPR models relies on high-quality data and careful validation to ensure their predictive power. These models can be invaluable in guiding the design of new analogs of this compound with optimized properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Aniline (B41778) Moiety and Its Impact on Molecular Recognition

The aniline moiety of 2-(3-Methylpiperazin-1-YL)aniline is a key area for structural modification to enhance molecular recognition and biological activity. Research has shown that the type and position of substituents on the aniline ring can significantly influence the compound's interaction with its biological targets. nih.govnih.gov

Early SAR studies on related compounds indicated that the aniline moiety is a suitable site for diverse modifications. nih.gov For instance, in the development of GPR88 agonists, a series of analogues with various substituents on the phenyl ring of the aniline moiety were synthesized. nih.gov Computational studies have supported these findings, suggesting that substituents on the aniline ring can influence binding to target proteins through lipophilic, electronic, and steric effects. nih.govmdpi.com

The introduction of different functional groups to the aniline ring can alter the electronic properties of the molecule, which in turn affects its ability to form hydrogen bonds and other non-covalent interactions with receptor sites. For example, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives as MerTK inhibitors demonstrated that modifications to the aniline portion of the molecule were crucial for achieving potent inhibitory activity. nih.gov Similarly, studies on aniline derivatives as potential drug candidates have shown that the position of substitution on the aniline ring (ortho, meta, or para) significantly affects the molecule's lipophilicity and, consequently, its pharmacokinetic profile. mdpi.com

The following table summarizes the impact of various aniline modifications on the activity of related compounds:

| Modification | Impact on Activity/Properties | Reference Compound/Class |

| Introduction of various substituents on the phenyl ring | Improved or comparable potency, lower lipophilicity | GPR88 Agonists nih.gov |

| 2-substitution on the aniline ring | Potent MerTK inhibitory activity | MerTK Inhibitors nih.gov |

| Ortho-, meta-, para-substitution | Significant effect on lipophilicity and pharmacokinetic profile | Aniline-triazole derivatives mdpi.com |

| (2-Cyclohexylethoxy)aniline derivatives | Potent radiosensitizers | IM3829 Derivatives researchgate.net |

These findings underscore the importance of systematic modification of the aniline moiety in optimizing the pharmacological profile of this compound derivatives.

Exploration of Substituent Effects on the Piperazine (B1678402) Ring

The piperazine ring is another critical component of the this compound scaffold that has been extensively studied to understand its role in biological activity. The nitrogen atoms in the piperazine ring can be substituted to modulate the compound's physicochemical properties and its interaction with biological targets. nih.gov

SAR studies have revealed that the nature of the substituent on the piperazine ring can dramatically influence the compound's potency and selectivity. For example, in a series of trisubstituted piperazine derivatives developed as SARS-CoV-2 main protease inhibitors, modifications at the piperazine ring were key to improving antiviral activity. acs.org Similarly, research on piperazine-containing derivatives has shown that substitution on the piperazine ring can enhance antitumor and anti-influenza activities. nih.govnih.gov

The piperazine moiety is often considered a "privileged structure" in drug discovery due to its ability to improve pharmacokinetic properties such as water solubility. nih.gov The basicity of the piperazine nitrogens, which can be tuned by substituents, plays a crucial role in the bioavailability of drug candidates. nih.gov

The following table illustrates the effects of different substituents on the piperazine ring on the biological activity of various compound classes:

| Piperazine Ring Substituent | Observed Effect | Compound Class/Target |

| Trisubstitution | Improved antiviral activity | SARS-CoV-2 Main Protease Inhibitors acs.org |

| Phenyl, Acetyl, Cinnamyl, Benzyl | Varied impact on viability of cancer cells | Combretastatin-A4 conjugates nih.gov |

| Acyl piperazine | Improved antitumor bioactivities | Pentacyclic triterpene derivatives nih.gov |

| N-substitution with indole (B1671886) rings | Maintained high affinity and selectivity for D3 receptor | Dopamine (B1211576) D3 receptor ligands nih.gov |

These examples highlight the versatility of the piperazine ring as a modifiable component for fine-tuning the biological activity of this compound derivatives.

Influence of Linker Variations (if applicable to novel derivatives)

While the core structure of this compound directly connects the aniline and piperazine moieties, novel derivatives may incorporate a linker between these two groups or attach other functional groups via a linker to the piperazine ring. The nature and length of such linkers can significantly impact the compound's conformational flexibility and its ability to bind to a target receptor.

For instance, in a series of dopamine D3 receptor ligands, it was found that a heterocyclic ring did not need to be directly connected to the piperazine ring to maintain high affinity and selectivity. nih.gov Linkers, such as an amide or a methylene (B1212753) group, were successfully used to connect a heterocyclic moiety to the piperazine ring, with one of the most potent compounds featuring an amide linker. nih.gov

The flexibility and length of the linker can determine the optimal positioning of key pharmacophoric groups within the binding pocket of a receptor. This was also observed in the development of antimycobacterial agents, where modifications to the linker connecting different molecular fragments were crucial for achieving potent activity.

Stereochemical Effects on Interactions and Properties

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that the compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities. unife.itnih.gov Therefore, investigating the stereochemical effects on the interactions and properties of this compound is crucial.

The separation and individual testing of enantiomers are essential to determine which stereoisomer is responsible for the desired therapeutic effect. nih.govmdpi.com For example, in the case of dopamine D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov

The development of high-throughput chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, has become increasingly important in drug discovery to facilitate the analysis of enantiomers. unife.itmdpi.com

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. youtube.comresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that govern their behavior. nih.govopenpharmaceuticalsciencesjournal.com

For piperazine derivatives, QSAR studies have been successfully applied to develop models for various activities, including antidepressant, antiviral, and anticancer effects. nih.govmdpi.com These models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, size, and shape. researchgate.netmdpi.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. openpharmaceuticalsciencesjournal.comscispace.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the model is assessed using various statistical techniques. researchgate.netopenpharmaceuticalsciencesjournal.com

The following table presents descriptors that have been found to be important in QSAR models for piperazine-containing compounds:

| Descriptor Type | Example Descriptors | Correlated Activity/Property |

| Constitutional | Sv, nDB, nO | Renin inhibitory activity researchgate.netopenpharmaceuticalsciencesjournal.com |

| Electronic | ELUMO, Electrophilicity index (ω) | mTORC1 inhibitory activity mdpi.com |

| Physicochemical | Molar refractivity (MR), Aqueous solubility (Log S) | mTORC1 inhibitory activity mdpi.com |

| Topological | Topological polar surface area (PSA), Refractive index (n) | mTORC1 inhibitory activity mdpi.com |

These models provide valuable insights into the structural requirements for a desired biological effect and can guide the design of more potent and selective compounds.

Rational Design Principles Derived from SAR/SPR Insights

The culmination of SAR and SPR studies is the derivation of rational design principles that can be used to guide the development of new and improved derivatives of this compound. By understanding how specific structural modifications affect molecular recognition and properties, medicinal chemists can make more informed decisions in the drug design process.

Key design principles derived from the studies discussed include:

Targeted Aniline Substitution: The aniline ring is a prime location for introducing substituents to enhance potency and modulate physicochemical properties. The choice of substituent and its position should be guided by the specific requirements of the biological target. nih.govnih.gov

Piperazine Ring Functionalization: The piperazine moiety can be functionalized to improve pharmacokinetic properties and to introduce additional interactions with the target. nih.govacs.org

Stereochemistry is Key: The stereochemistry at the 3-position of the piperazine ring must be considered, as enantiomers can have different biological profiles. The synthesis and evaluation of individual enantiomers are crucial. nih.gov

Linker Optimization: When applicable, the length and flexibility of linkers should be optimized to ensure proper orientation of pharmacophoric groups. nih.gov

QSAR-Guided Design: QSAR models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. nih.govmdpi.com

By applying these principles, researchers can more efficiently navigate the complex chemical space around the this compound scaffold to discover novel drug candidates with improved therapeutic potential.

Applications of 2 3 Methylpiperazin 1 Yl Aniline As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

There is no specific information available in the reviewed literature detailing the use of 2-(3-Methylpiperazin-1-YL)aniline as an intermediate in the synthesis of complex organic molecules. The reactivity of the aniline (B41778) and piperazine (B1678402) functional groups suggests potential for such applications, but specific examples or methodologies have not been reported.

Precursor in Medicinal Chemistry for Novel Scaffold Construction

The utility of this compound as a precursor for creating new molecular scaffolds in medicinal chemistry is not documented in available research. The piperazine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its favorable properties, but specific applications of this particular substituted aniline are not described. nih.gov

No studies were found that describe the design or synthesis of ligands for specific biomacromolecular targets using this compound as a starting material. While aniline and piperazine derivatives are broadly used in ligand development, the specific contribution of the this compound isomer is not reported.

Information regarding the application of this compound in the development of chemical biology probes is not present in the available scientific literature. The development of such probes often requires specific functionalities and well-characterized biological activity, which have not been publicly documented for this compound.

Role in the Synthesis of Advanced Organic Materials

The role of this compound in the synthesis of advanced organic materials is not described in the reviewed sources. While aniline derivatives can be used in the creation of polymers and other materials, there are no specific examples involving this compound. researchgate.net

Utility in Combinatorial Chemistry and Library Synthesis

There is no documented evidence of this compound being utilized as a building block in combinatorial chemistry or for the synthesis of chemical libraries. Combinatorial chemistry often employs readily available and reactive building blocks to generate large numbers of compounds for screening, but the use of this specific compound has not been reported in this context. nih.govuniroma1.it

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies

The advancement of chemical research is often predicated on the availability of efficient and robust synthetic methods. For 2-(3-Methylpiperazin-1-YL)aniline and its derivatives, future efforts will likely concentrate on developing greener, more cost-effective, and higher-yielding synthetic pathways.

Current strategies for analogous compounds often involve multi-step processes. For instance, a common approach for similar anilines involves the reduction of a nitro-analogue, such as the synthesis of 2-methyl-4-(4-methylpiperazin-1-yl)aniline, which utilizes catalytic palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen source. chemicalbook.com Future research could focus on optimizing this reduction step by exploring alternative catalysts or reaction conditions to improve yield and purity.

Furthermore, the development of syntheses using heterogeneous catalysts could offer significant advantages in terms of catalyst reusability and simplified product purification. Research into cerium(IV) sulfate, for example, has demonstrated its effectiveness as a reusable and environmentally friendly catalyst for producing other complex heterocyclic compounds, a strategy that could be adapted for aniline (B41778) derivatives. researchgate.net One-pot reactions, which minimize intermediate isolation steps, will also be a crucial area of investigation to streamline the synthesis of this and related compounds. jneonatalsurg.com

| Proposed Research Direction | Potential Methodology | Anticipated Benefits |

| Green Synthesis | Use of heterogeneous, reusable catalysts (e.g., Ce(SO4)2·4H2O). researchgate.net | Reduced waste, lower cost, easier purification. |

| High-Efficiency Synthesis | Optimization of catalytic reduction of nitro-precursors. chemicalbook.com | Increased yield, higher purity. |

| Process Streamlining | Development of one-pot reaction sequences. jneonatalsurg.com | Fewer steps, reduced solvent use, time savings. |

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The unique structure of this compound, featuring a primary aromatic amine, a secondary amine within the piperazine (B1678402) ring, and a tertiary amine, offers a rich landscape for exploring novel chemical reactions. Future studies should aim to uncover new transformations and elucidate their underlying mechanisms.

The aniline functional group is a gateway to numerous reactions, including diazotization for the introduction of various substituents, and cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. The piperazine ring itself offers sites for N-alkylation or N-acylation to generate diverse libraries of derivatives.

An intriguing avenue for future exploration is the use of unconventional bond activation strategies. For example, research on other aromatic amines has demonstrated C-F activation to form complex structures. mdpi.com Investigating similar C-H activation reactions on the aniline ring or the piperazine moiety of the target compound could lead to novel and previously inaccessible molecular architectures. mdpi.com Elucidating the mechanisms of such transformations, potentially through a combination of experimental and computational methods, would be a significant contribution. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, precise control over reaction parameters, and improved scalability.

The application of flow chemistry to the synthesis of this compound could enable the rapid production of the compound and its derivatives. An automated synthesis of the complex molecule prexasertib, for instance, was successfully achieved using a continuous-flow process for its final steps. nih.gov Similarly, automated modules combining on-line methylation and solid-phase extraction have been developed for the synthesis of radiopharmaceuticals like [N-Methyl-11C]choline. researchgate.net

Adopting such automated, computer-controlled systems for the synthesis of this compound would allow for on-demand production and facilitate the high-throughput screening of derivatives for various applications. nih.gov This approach not only accelerates the discovery process but also ensures high purity and reproducibility. nih.gov

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction kinetics and mechanisms requires advanced analytical techniques capable of monitoring chemical transformations in real-time. Future research should employ these methods to study the synthesis and reactions of this compound.

While standard techniques like NMR and mass spectrometry are essential for final product confirmation jneonatalsurg.commdpi.comnih.gov, in situ spectroscopic methods such as FT-IR and Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and products.

Furthermore, advanced techniques can reveal subtle structural and behavioral properties. For example, ion mobility-mass spectrometry can be used to determine the collision cross-section (CCS) of molecules, providing insights into their three-dimensional shape. uni.lu For derivatives that may exhibit aggregation, techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM) can be invaluable for characterizing their behavior in solution, as demonstrated with other piperazine-containing chemosensors. rsc.org

Computational-Guided Discovery of Novel Reactivity Patterns

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, a computational approach can guide the exploration of its chemical space.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of reactions, understand reaction mechanisms, and calculate activation barriers, as has been done for similar heterocyclic systems. mdpi.com This can help prioritize synthetic efforts toward the most promising transformations. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with physical or biological activity, can be used to design new derivatives with desired properties. mdpi.com Studies on other piperazine series have successfully used descriptors like orbital energies (E-LUMO), electrophilicity (ω), and polar surface area (PSA) to build predictive QSAR models for designing potent inhibitors. mdpi.com

Moreover, in silico virtual screening and homology modeling can be used to identify potential biological targets for derivatives of this compound, accelerating its development in fields like medicinal chemistry. wellcomeopenresearch.org

| Computational Method | Application Area | Example from Related Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating energetics. | Calculating Gibbs free energy to determine reaction favorability. mdpi.com |

| QSAR Modeling | Predicting biological activity and pharmacokinetic properties. | Identifying key molecular descriptors for mTORC1 inhibition. mdpi.com |

| Homology Modeling / Docking | Identifying potential biological targets for drug discovery. | Screening compounds against the SmMLL-1 homology model. wellcomeopenresearch.org |

Expansion into New Areas of Chemical Science (e.g., supramolecular chemistry, organocatalysis)

The structural features of this compound make it a promising candidate for applications beyond its role as a simple building block. Future research should explore its potential in emerging fields such as supramolecular chemistry and organocatalysis.

In supramolecular chemistry, the molecule could be functionalized to act as a chemosensor. A piperazine-appended Schiff base, for example, was developed to selectively detect various metal ions and picric acid through changes in its fluorescence, even exhibiting aggregation-induced emission (AIE) properties. rsc.org By incorporating appropriate chromophores and binding sites, derivatives of this compound could be designed for similar sensing applications.

In the field of organocatalysis, the amine groups of the molecule could be leveraged to catalyze a variety of organic transformations. The chiral center at the 3-position of the piperazine ring also opens the door to developing new asymmetric catalysts. The exploration of this compound as a ligand for metal-based catalysts is another promising avenue, given the widespread use of nitrogen-containing ligands in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methylpiperazin-1-YL)aniline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 3-methylaniline with 1-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃) to deprotonate the aniline .

- Step 2 : Purify the product via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

- Optimization : Adjust temperature (80–120°C), solvent choice, and catalyst (e.g., Pd/C for hydrogenation steps). Reaction efficiency depends on steric hindrance from the 3-methyl group on the piperazine ring .

Q. How can the molecular structure and functional groups of this compound be characterized?

- Analytical Techniques :